Methyl piperazine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMYJZVBCVZCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593379 | |

| Record name | Methyl piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873697-75-7 | |

| Record name | Methyl piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl piperazine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Methyl Piperazine-1-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of methyl piperazine-1-carboxylate hydrochloride. Due to the limited availability of experimental data for the hydrochloride salt, this document also includes data for the corresponding free base, methyl piperazine-1-carboxylate, for comparative purposes. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Chemical Identity and Structure

This compound is the hydrochloride salt of methyl piperazine-1-carboxylate. The formation of the hydrochloride salt occurs by the protonation of one of the nitrogen atoms in the piperazine ring.

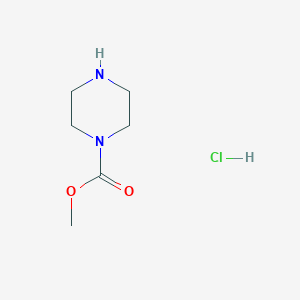

Chemical Structure:

-

Methyl Piperazine-1-carboxylate (Free Base)

-

This compound

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for methyl piperazine-1-carboxylate and its hydrochloride salt. It is important to note that the properties of the free base and its salt differ, particularly in terms of melting point and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| Appearance | Solid (expected) | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in water | General knowledge |

| pKa | Data not available |

Table 2: Physicochemical Properties of Methyl Piperazine-1-carboxylate (Free Base)

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | [2][3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Melting Point | 173-175 °C | [4] |

| Boiling Point | 112-116 °C at 7 Torr | [4] |

| Predicted pKa | 8.45 ± 0.10 | [4][5] |

| CAS Number | 50606-31-0 | [2][3][5] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to the characterization of small organic molecules like this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a hydrochloride salt, a higher melting point is generally expected compared to the free base due to the ionic character of the salt.

Solubility Assessment

The solubility of this compound can be determined by adding increasing amounts of the solid to a fixed volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The solution is stirred until equilibrium is reached. The concentration of the dissolved solid in a saturated solution is then quantified using techniques such as UV-Vis spectroscopy or HPLC. As a salt, it is expected to have significantly higher aqueous solubility than its free base.

pKa Determination

The pKa value can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the molecule are equal.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the chemical structure. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆), and the spectrum is recorded on an NMR spectrometer.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum can be obtained using a neat sample (for liquids) or by preparing a KBr pellet (for solids).[2]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Techniques such as electrospray ionization (ESI) are commonly used.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like this compound.

Caption: Experimental workflow for the synthesis and physicochemical characterization.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and its corresponding free base. While comprehensive experimental data for the hydrochloride salt is limited, this guide offers a foundation for researchers by presenting available information and outlining standard experimental protocols for its characterization. The provided data and methodologies are essential for applications in medicinal chemistry, drug development, and materials science.

References

- 1. scbt.com [scbt.com]

- 2. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylpiperazine-1-carboxylate | CymitQuimica [cymitquimica.com]

- 4. METHYL PIPERAZINE-1-CARBOXYLATE | 50606-31-0 [amp.chemicalbook.com]

- 5. METHYL PIPERAZINE-1-CARBOXYLATE CAS#: 50606-31-0 [m.chemicalbook.com]

An In-depth Technical Guide to Methyl Piperazine-1-carboxylate Hydrochloride

For researchers, scientists, and professionals in drug development, methyl piperazine-1-carboxylate hydrochloride is a key building block. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data presentation and experimental detail.

Core Compound Information

Structure and Identification

This compound is the hydrochloride salt of methyl piperazine-1-carboxylate. The positive charge is located on the unsubstituted nitrogen of the piperazine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

This molecule is a white crystalline solid. While a specific CAS number for the hydrochloride salt is not consistently reported, the CAS number for the free base, methyl piperazine-1-carboxylate, is 50606-31-0.

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and spectroscopic data for methyl piperazine-1-carboxylate and its hydrochloride salt.

Table 1: Physicochemical Properties

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C6H13ClN2O2 | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 160–161 °C | [2] |

| Methyl piperazine-1-carboxylate (Free Base) | ||

| CAS Number | 50606-31-0 | |

| Molecular Formula | C6H12N2O2 | [3] |

| Molecular Weight | 144.17 g/mol | [4] |

| Appearance | Clear liquid | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | 3.22 (4H, m, 2CH₂pip), 3.74 (3H, s, OCH₃), 3.83–3.86 (4H, m, 2CH₂pip), 9.98 (2H, bs, NH₂⁺) | [2] |

| ¹³C NMR (CDCl₃) | 40.62 (2CH₂pip), 43.18 (2CH₂pip), 53.23 (OCH₃), 155.22 (C=O) | [2] |

| FTIR (cm⁻¹) | 2940, 2923, 2861, 2818, 2792, 2775, 2752, 2636, 2626, 2604 (ν, C-H), 2705, 2471 (ν, NH₂⁺), 1695 (ν, C=O), 1150 (νas, C-O-C), 1044 (νs, C-O-C) | [2] |

| LC-MS (m/z) | [C₆H₁₃N₂O₂]⁺ = 145.0972 | [2] |

Experimental Protocols: Synthesis

A one-pot synthesis for this compound has been reported, offering a simplified and efficient route.[2]

Classic Flask Synthesis Protocol:

-

In-situ formation of piperazine monohydrochloride: An equimolar amount of anhydrous piperazine and piperazine dihydrochloride hydrate are combined in methanol. The solution can be heated to ensure complete dissolution of the solids.

-

Reaction with methyl chloroformate: The solution from step 1 is cooled in an ice bath. Methyl chloroformate is then added dropwise while maintaining the temperature.

-

Reaction completion and work-up: After the addition is complete, the reaction mixture is stirred at room temperature. The mixture is then cooled to 5 °C to precipitate out piperazine dihydrochloride, which is removed by filtration.

-

Isolation and purification: The solvent from the filtrate is evaporated to dryness. The resulting residue is then recrystallized from isopropyl alcohol with the addition of charcoal to yield pure this compound.[2]

Visualized Synthesis Workflow:

Caption: One-pot synthesis workflow for this compound.

Role in Drug Discovery and Development

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry.[5] The piperazine ring can form multiple hydrogen bonds and ionic interactions, which can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This compound serves as a crucial building block in the synthesis of more complex molecules for various therapeutic targets. Its utility lies in the differential reactivity of its two nitrogen atoms. The carbamate group protects one nitrogen, allowing for selective functionalization of the secondary amine.

Logical Flow in Drug Development:

Caption: Role of piperazine synthons in the drug discovery pipeline.

The use of such building blocks is integral to the development of novel therapeutics, including kinase inhibitors for diabetes and antitumor agents.[6][7]

References

- 1. purexpharmaceuticals.com [purexpharmaceuticals.com]

- 2. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylpiperazine-1-carboxylate | CymitQuimica [cymitquimica.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. METHYL PIPERAZINE-1-CARBOXYLATE | 50606-31-0 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

A Technical Guide to the Spectroscopic Data of Methyl Piperazine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl piperazine-1-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with experimental protocols and logical workflows to aid in the structural elucidation and characterization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.98 | bs | 2H | NH₂⁺ |

| 3.83–3.86 | m | 4H | 2 x CH₂ (piperazine ring) |

| 3.74 | s | 3H | OCH₃ |

| 3.22 | m | 4H | 2 x CH₂ (piperazine ring) |

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.5 | C=O (Carboxylate) |

| 53.0 | OCH₃ |

| 44.0 | CH₂ (piperazine ring) |

| 43.5 | CH₂ (piperazine ring) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following data is for the free base, methyl piperazine-1-carboxylate. For the hydrochloride salt, one would expect to see additional broad peaks in the 2400-2800 cm⁻¹ region corresponding to the N-H stretching of the ammonium salt.

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3400 | N-H Stretch (secondary amine) |

| ~2950 | C-H Stretch (aliphatic) |

| ~1700 | C=O Stretch (ester) |

| ~1250 | C-O Stretch (ester) |

| ~1100 | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented here corresponds to the free base, methyl piperazine-1-carboxylate. In the mass spectrum of the hydrochloride salt, the molecular ion peak would correspond to the free base, as the HCl is typically lost during ionization.

| m/z | Interpretation |

| 144.09 | [M]⁺, Molecular ion peak corresponding to the molecular weight of the free base (C₆H₁₂N₂O₂)[1] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[2][3]

-

Instrument : A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.[2]

-

¹H NMR Acquisition :

-

The spectrometer is locked to the deuterium signal of the solvent.

-

The magnetic field is shimmed to ensure homogeneity.

-

A standard single-pulse experiment is performed.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling.

-

The spectral width is set to encompass the typical range for carbon chemical shifts (0-220 ppm).[4]

-

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (e.g., TMS at 0 ppm).[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For a solid sample, a small amount of the compound is finely ground and mixed with potassium bromide (KBr) to form a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[6]

-

Background Spectrum : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.[7]

-

Sample Spectrum : The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded.

-

Data Analysis : The spectrum is displayed as transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[8]

-

Ionization : The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).[9] EI is a common technique for volatile compounds where high-energy electrons bombard the sample, causing ionization and fragmentation.[9][10]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11]

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[11]

Visualizations

The following diagrams illustrate the logical workflows for the synthesis, characterization, and structural elucidation of this compound.

References

- 1. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. uwyo.edu [uwyo.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. mse.washington.edu [mse.washington.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. fiveable.me [fiveable.me]

Solubility Profile of Methyl Piperazine-1-Carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl piperazine-1-carboxylate hydrochloride. As a key intermediate in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its solubility is crucial for process development, formulation, and analytical method design. This document outlines the qualitative solubility of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility profile.

Qualitative Solubility Summary

While specific quantitative solubility data for this compound in a range of solvents is not extensively available in public literature, the general solubility trends for piperazine derivatives can be inferred. Piperazine and its derivatives are known to be polar molecules, which dictates their solubility in various solvents. The hydrochloride salt form is expected to enhance aqueous solubility.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The presence of the hydrochloride salt and the polar carboxylate and piperazine functional groups allows for strong hydrogen bonding and ion-dipole interactions with protic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of the compound allows for favorable dipole-dipole interactions with these solvents. |

| Non-polar | Toluene, Hexane | Low | As a polar molecule, it is unlikely to have significant favorable interactions with non-polar solvents. |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol provides a standardized method for determining the equilibrium solubility of this compound in a specific solvent. This method is based on the shake-flask method, which is considered the gold standard for solubility measurements.[1]

Materials:

-

This compound (solid)

-

Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle.[1]

-

To further separate the undissolved solid, centrifuge the vials at a moderate speed.[1]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.[1]

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of solubility.[1]

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC method.[1]

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Discussion

The solubility of this compound is a critical parameter that influences its behavior in various applications. The hydrochloride salt form generally imparts good aqueous solubility, which is advantageous for many pharmaceutical formulations. However, for applications requiring solubility in organic media, a systematic evaluation using the described protocol is essential.

Factors that can influence the solubility of this compound include:

-

pH: The ionization state of the piperazine ring is pH-dependent. In acidic solutions, the piperazine nitrogens will be protonated, which can enhance aqueous solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Presence of Co-solvents: The addition of co-solvents can significantly alter the solubility by modifying the polarity of the solvent system.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While quantitative data is sparse in the literature, a qualitative understanding based on its chemical structure can guide solvent selection. The detailed experimental protocol and workflow diagram offer a robust framework for researchers to determine the solubility of this compound in various solvents of interest, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide to Methyl Piperazine-1-carboxylate Hydrochloride: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl piperazine-1-carboxylate hydrochloride is a versatile chemical intermediate belonging to the piperazine class of compounds. The piperazine ring is a common structural motif in a wide array of pharmaceuticals, owing to its ability to impart favorable physicochemical properties such as improved solubility and bioavailability. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic use.

Physicochemical Properties

This compound is a white crystalline solid. Key quantitative data regarding its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 180.63 g/mol | [Santa Cruz Biotechnology] |

| Melting Point | 160–161 °C | |

| Appearance | White crystalline solid | |

| CAS Number | 50606-31-0 (for the free base) | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a one-pot reaction. This section details the experimental protocol for its preparation.

One-Pot Synthesis of this compound

This procedure is based on the reaction of piperazine with methyl chloroformate in the presence of a suitable solvent and subsequent formation of the hydrochloride salt.

Materials:

-

Piperazine

-

Piperazine dihydrochloride hydrate

-

Methanol

-

Methyl chloroformate

-

Isopropyl alcohol

-

Charcoal

-

Ethyl acetate

-

Cold acetone

Protocol:

-

Preparation of Piperazine Monohydrochloride: In a reaction vessel, prepare a solution of piperazine monohydrochloride in situ by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. The solution can be heated to facilitate the complete dissolution of the solids.

-

Reaction with Methyl Chloroformate: To the prepared piperazine monohydrochloride solution, add methyl chloroformate. The reaction can be carried out at room temperature or under reflux.

-

Work-up and Isolation:

-

Cool the reaction mixture to 5 °C.

-

Filter the precipitated piperazine dihydrochloride.

-

Evaporate the solvent to dryness.

-

Recrystallize the residue from isopropyl alcohol with the addition of charcoal to yield the pure product.

-

Alternatively, after filtration of piperazine dihydrochloride, the solvent can be evaporated and the product precipitated using ethyl acetate, followed by recrystallization from isopropyl alcohol with charcoal.

-

For further purification, the product can be washed with cold acetone and dried.

-

Characterization Data:

-

¹H NMR (CDCl₃, ppm): 3.22 (4H, m, 2CH₂pip), 3.74 (3H, s, OCH₃), 3.83–3.86 (4H, m, 2CH₂pip), 9.98 (2H, bs, NH₂⁺)

-

¹³C NMR (CDCl₃, ppm): 40.62 (2CH₂pip), 43.18 (2CH₂pip), 53.23 (OCH₃), 155.22 (C=O)

-

FTIR (cm⁻¹): 2940, 2923, 2861, 2818, 2792, 2775, 2752, 2636, 2626, 2604 (ν, C-H), 2705, 2471 (ν, NH₂⁺), 1695 (ν, C=O), 1150 (νas, C-O-C), 1044 (νs, C-O-C)

-

LC-MS (m/z): [C₆H₁₃N₂O₂]⁺ = 145.0972

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds.[3] this compound serves as a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for the treatment of diseases such as diabetes and cancer.[4]

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The piperazine moiety is often incorporated into kinase inhibitors to modulate their pharmacological properties.[3][6] 1-(Methoxycarbonyl)piperazine, the free base of the title compound, is utilized in the synthesis of piperazine derivatives that act as kinase inhibitors.[4]

The general role of piperazine derivatives in kinase inhibition involves their interaction with the kinase active site, often through the formation of hydrogen bonds and other non-covalent interactions. This can lead to the inhibition of downstream signaling pathways that control cell proliferation, survival, and apoptosis.

Caption: General mechanism of kinase inhibition by piperazine derivatives.

Experimental Workflows for Evaluating Piperazine-based Kinase Inhibitors

The evaluation of novel piperazine-containing compounds as potential kinase inhibitors typically involves a series of in vitro assays. The following workflows are commonly employed.

Cell Viability and Cytotoxicity Assays

These assays are the first step to determine the effect of a compound on cancer cell proliferation.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: Workflow for a typical MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol: Radiometric Kinase Assay

-

Reaction Setup: In a filter plate, combine the kinase, its specific substrate, and the piperazine derivative at various concentrations.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture to allow for the phosphorylation of the substrate.

-

Stop Reaction and Wash: Stop the reaction and wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Detection: Add a scintillation cocktail and measure the radioactivity using a scintillation counter. A decrease in radioactivity indicates kinase inhibition.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[7]

Caption: Workflow for a radiometric in vitro kinase inhibition assay.[7]

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays are performed.

Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells with the piperazine derivative.

-

Cell Harvesting: Harvest the treated cells.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the established importance of the piperazine scaffold in drug discovery, particularly in the development of kinase inhibitors, ensure its continued relevance for researchers and drug development professionals. The experimental protocols and workflows detailed in this guide provide a solid foundation for the synthesis, characterization, and evaluation of this and related compounds in the pursuit of novel therapeutics.

References

- 1. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. METHYL PIPERAZINE-1-CARBOXYLATE | 50606-31-0 [chemicalbook.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Commercial Availability and Therapeutic Potential of Methyl Piperazine-1-Carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential therapeutic applications of methyl piperazine-1-carboxylate hydrochloride. This compound serves as a key building block in the development of novel kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Commercial Availability and Suppliers

This compound (CAS No: 873697-75-7) is readily available from a variety of chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research and development needs. Below is a summary of representative suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| BLD Pharm | This compound | 873697-75-7 | C6H13ClN2O2 | 180.63 | - | - |

| Hotechem Shanghai Co., Ltd. | This compound | 873697-75-7 | C6H13ClN2O2 | 180.63262 | 98% | 25g, 100g, 250g, 500g, 1kg, 5kg |

| Amadis Chemical Company Limited | This compound | 873697-75-7 | C6H13ClN2O2 | - | 97% | mgs, gs, kgs |

| Aikon International Limited | This compound | 873697-75-7 | C6H13ClN2O2 | - | 95+% | 1g, 5g, 10g |

| Chengdu Forest Science and Technology Development Co,. Ltd | This compound | 873697-75-7 | C6H13ClN2O2 | - | 98% | 10g, 100g, 250g, 1Kg, 10Kg, 100Kg |

| Santa Cruz Biotechnology | This compound | 873697-75-7 | C6H13ClN2O2 | 180.63 | - | - |

Experimental Protocols

Synthesis of this compound

A simplified, one-step synthetic procedure allows for the efficient preparation of this compound in high yield and purity.[1] The general principle involves the reaction of piperazine with a suitable methylating agent in the presence of an acid.

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

Methanol

-

Methylating agent (e.g., dimethyl carbonate)

-

Ethyl acetate

-

Isopropyl alcohol

-

Activated charcoal

Procedure:

-

In a suitable reaction vessel, dissolve free piperazine in methanol.

-

Add piperazine dihydrochloride to the solution to form piperazine monohydrochloride in situ.[1]

-

Introduce the methylating agent to the reaction mixture.

-

The reaction can be carried out at room temperature or under reflux, with microwave-assisted techniques also being applicable to potentially improve reaction times and yields.[1]

-

Upon completion of the reaction, cool the mixture to approximately 5°C to precipitate any unreacted piperazine dihydrochloride, which is then removed by filtration.[1]

-

Evaporate the solvent from the filtrate.

-

Precipitate the crude product by adding ethyl acetate.[1]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product with high purity.

Procedure:

-

Dissolve the crude product in hot isopropyl alcohol.[1]

-

Add a small amount of activated charcoal to the solution to decolorize it.[1]

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.[1]

-

Collect the pure crystals by filtration.

-

Wash the crystals with cold acetone and dry them under vacuum.[1]

Role in Drug Development: Targeting Kinase Signaling Pathways

Piperazine derivatives are a significant class of compounds in medicinal chemistry, with many demonstrating potent anticancer activity.[1][2] These compounds often function as kinase inhibitors, targeting key signaling pathways that are crucial for cancer cell proliferation and survival.[1][3]

One of the most critical pathways implicated in many cancers is the PI3K/Akt/mTOR pathway.[1][4][5] This pathway regulates essential cellular processes, and its overactivation is a common feature of tumor cells.[1][4] Piperazine-containing compounds have been developed as inhibitors of this pathway, demonstrating the potential to induce apoptosis (programmed cell death) in cancer cells.[1]

Below are diagrams illustrating a general experimental workflow for synthesizing piperazine derivatives and a simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting potential points of inhibition by such compounds.

References

- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel piperazine core compound induces death in human liver cancer cells: possible pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of Methyl Piperazine-1-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl piperazine-1-carboxylate hydrochloride, tailored for laboratory and research environments. The following sections detail hazard identification, protective measures, emergency procedures, and proper storage and disposal.

Substance Identification and Properties

This compound is a chemical compound used in laboratory and manufacturing settings.[1] While specific quantitative data for the hydrochloride salt is limited in the provided results, data for the parent compound, Methyl piperazine-1-carboxylate, and the related compound 1-Methylpiperazine are summarized below for reference.

Table 1: Physicochemical Properties of Methyl Piperazine-1-Carboxylate Data for the parent compound (non-salt form).

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O₂ | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| CAS Number | 50606-31-0 | [2] |

Table 2: Physicochemical and Safety Properties of 1-Methylpiperazine Note: This is a related but structurally different compound. This data is provided for context on a similar chemical class.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [3] |

| Molecular Weight | 100.16 g/mol | [3] |

| Boiling Point | 138 °C (280 °F) | |

| Density | 0.903 g/mL at 25 °C (77 °F) | |

| Vapor Pressure | 0.9 kPa at 20 °C | [3] |

| Autoignition Temp. | 320 °C (608 °F) | [3] |

| Flammability Limits | Lower: 1.2%, Upper: 9.9% | [3] |

Hazard Identification and GHS Classification

Based on aggregated GHS information, the primary hazards associated with the parent compound, methyl piperazine-1-carboxylate, are severe skin corrosion and eye damage.[2] The hydrochloride salt is expected to share these hazardous properties.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

-

H315: Causes skin irritation (Category 2).[1]

-

H319: Causes serious eye irritation (Category 2A).[1]

Precautionary Statements: Users should adhere to the following precautionary statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[2] Key precautions include avoiding breathing dust, washing skin thoroughly after handling, wearing protective equipment, and following specific first-aid instructions upon exposure.[4]

Toxicology Data

Detailed toxicological studies for this compound are not widely available. However, data for the related compound 1-Methylpiperazine indicates potential toxicity.

Table 3: Acute Toxicity of 1-Methylpiperazine

| Route | Species | Value | Source |

| Oral LD50 | Rat | 2,553 mg/kg | [5] |

| Inhalation LC50 | Mouse | 2.7 mg/L (2 h) | [5] |

Symptoms of overexposure to related piperazine compounds can include irritation of the mucous membranes, upper respiratory tract, eyes, and skin, potentially causing a burning sensation, coughing, wheezing, laryngitis, and headache.

Experimental Protocols

Detailed experimental protocols for the cited toxicological data are not available in the source documents. The provided data, such as the LD50 value, is typically generated following standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) guidelines for acute toxicity testing. These protocols generally involve administering specified doses of the substance to laboratory animals (e.g., rats) and observing morbidity and mortality over a set period.

Handling, Storage, and Personal Protection

A systematic approach to handling and storage is critical to ensure laboratory safety.

Caption: General workflow for safe handling of this compound.

Precautions for Safe Handling

-

Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[4][6]

-

Avoid the formation and inhalation of dust and aerosols.[1]

-

Avoid all personal contact, including with skin and eyes.[6]

-

Do not eat, drink, or smoke in the work area.[6]

-

Wash hands thoroughly after handling the material.[4]

-

Use non-sparking tools and take precautionary measures against static discharge, especially if working with related flammable compounds.[3]

Conditions for Safe Storage

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep containers tightly closed and sealed when not in use.[4][6]

-

Store away from incompatible materials such as strong bases and oxidizing agents.[7]

-

Protect containers from physical damage.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear government-approved safety glasses with side shields or a face shield (e.g., NIOSH (US) or EN 166 (EU)).[1]

-

Skin Protection: Use compatible, chemical-resistant gloves (inspect before use). Wear a lab coat or a protective suit to prevent skin contact.[1][4]

-

Respiratory Protection: If ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of exposure or a spill.

Caption: First aid response protocol for exposure incidents.

First Aid Measures

-

General Advice: Move out of the dangerous area and show this safety data sheet to the attending physician.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][3]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes and consult a physician.[1][3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician or ophthalmologist.[1][3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician immediately.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: May emit corrosive fumes and toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[1][7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][4]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[6] Dispose of contents and containers to an approved waste disposal plant.[3]

References

- 1. angenechemical.com [angenechemical.com]

- 2. Methyl piperazine-1-carboxylate | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Thermal Stability and Decomposition of Methyl Piperazine-1-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the thermal stability and decomposition of methyl piperazine-1-carboxylate hydrochloride. In the absence of specific experimental data for this compound in publicly accessible literature, this document outlines the expected thermal behavior based on the analysis of its constituent chemical moieties—a piperazine ring, a methyl carbamate group, and a hydrochloride salt. It details the standard experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), presents hypothetical data in a structured format for clarity, and proposes a potential thermal decomposition pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science for designing and interpreting thermal stability studies of similar compounds.

Introduction

This compound is an organic salt that incorporates a piperazine heterocycle, a structure of significant interest in medicinal chemistry. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, formulation, and overall viability as pharmaceutical ingredients. Understanding the temperatures at which degradation occurs and the nature of the decomposition products is essential for ensuring the safety, efficacy, and quality of any potential drug product.

This guide will explore the key aspects of thermal analysis as it pertains to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the parent molecule, methyl piperazine-1-carboxylate, is provided below. These properties form the basis for understanding its behavior, although the hydrochloride salt will have distinct characteristics, particularly in terms of melting point and solubility.

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O₂·HCl |

| Molecular Weight | 180.67 g/mol |

| Appearance | Expected to be a crystalline solid |

Thermal Analysis: Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of a compound.[1][2]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the temperature at which the material begins to decompose and to quantify the mass loss at each stage of decomposition.[2]

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range relevant to the anticipated decomposition, such as from ambient temperature to 500 °C.[2]

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to detect thermal events such as melting, crystallization, and solid-solid transitions.[1][2]

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment (e.g., heating at 10 °C/min).

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks.[1]

Hypothetical Thermal Decomposition Data

The following tables summarize the type of quantitative data that would be obtained from TGA and DSC analysis of this compound.

Table 1: Hypothetical TGA Data

| Parameter | Value | Description |

| Onset of Decomposition (Tonset) | ~ 180 - 220 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 230 - 270 °C | The temperature at which the rate of mass loss is highest. |

| Mass Loss (Step 1) | ~ 20 - 25 % | Corresponds to the loss of the hydrochloride moiety (as HCl). |

| Mass Loss (Step 2) | ~ 30 - 35 % | Corresponds to the fragmentation of the methyl carboxylate group. |

| Residue at 500 °C | < 5 % | The remaining mass at the end of the experiment. |

Table 2: Hypothetical DSC Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

| Melting | ~ 170 - 190 | ~ 180 - 200 | Endothermic | Transition from solid to liquid phase. |

| Decomposition | ~ 180 - 220 | ~ 230 - 270 | Exothermic | Corresponds to the onset of decomposition observed in TGA. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to be a multi-step process. Based on the chemistry of related compounds, a plausible decomposition pathway is proposed below. The initial step is expected to be the loss of hydrogen chloride, followed by the decomposition of the carbamate and the piperazine ring.

The carbamate functionality is known to be thermally labile.[3] The decomposition of the piperazine ring itself can proceed through various ring-opening and fragmentation reactions.[4]

Experimental Workflow

The logical flow for a comprehensive thermal stability analysis is depicted in the following diagram.

Conclusion

References

- 1. azom.com [azom.com]

- 2. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

The Strategic Role of Methyl Piperazine-1-carboxylate Hydrochloride in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of methyl piperazine-1-carboxylate hydrochloride as a versatile chemical intermediate. The strategic introduction of the methoxycarbonyl protecting group on the piperazine scaffold offers a stable, yet readily cleavable, handle for regioselective functionalization, making it an invaluable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. This document provides a comprehensive overview of its synthesis, physicochemical properties, and applications, supplemented with detailed experimental protocols and visual workflows to facilitate its practical implementation in the laboratory.

Physicochemical Properties and Spectroscopic Data

This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃ClN₂O₂ | [2] |

| Molecular Weight | 180.63 g/mol | [2] |

| Melting Point | 160-161 °C | [1] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 100055-69-8 | |

| ¹H NMR (CDCl₃, ppm) | 9.98 (2H, bs), 3.83-3.86 (4H, m), 3.74 (3H, s), 3.22 (4H, m) | [1] |

| ¹³C NMR (CDCl₃, ppm) | 155.22, 53.23, 43.18, 40.62 | [1] |

| FTIR (cm⁻¹) | 2940, 2923, 2861, 2818, 2792, 2775, 2752, 2636, 2626, 2604 (ν, C-H), 2705, 2471 (ν, NH₂⁺), 1695 (ν, C=O), 1150 (νas, C-O-C), 1044 (νs, C-O-C) | [1] |

| LC-MS (m/z) | [C₆H₁₃N₂O₂]⁺ = 145.0972 | [1] |

Synthesis of this compound

A straightforward and efficient one-pot synthesis of this compound has been developed, avoiding the need for complex protecting group strategies.[1] This method relies on the in-situ formation of a piperazine-1-ium cation, which then selectively reacts with methyl chloroformate.

Experimental Protocol: One-Pot Synthesis

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

Methanol

-

Methyl chloroformate

-

Isopropyl alcohol

-

Activated charcoal

Procedure:

-

Prepare a solution of piperazine monohydrochloride in-situ by dissolving equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (approximately 10-20 mL of methanol per 1 g of anhydrous piperazine). The solution can be heated to ensure complete dissolution.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add methyl chloroformate (1 equivalent) to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 5 °C to precipitate the byproduct, piperazine dihydrochloride.

-

Filter off the precipitated piperazine dihydrochloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from isopropyl alcohol with the addition of a small amount of activated charcoal to yield pure this compound.[1]

Yield: High yields are typically obtained with this procedure.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Role as a Key Chemical Intermediate

The primary utility of this compound lies in its role as a mono-protected piperazine derivative. The methoxycarbonyl group effectively deactivates one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen through various reactions such as N-alkylation, N-arylation, and amidation. The protecting group can then be readily removed under acidic or basic conditions to liberate the secondary amine for further synthetic transformations.

General Experimental Protocol: N-Alkylation

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., triethylamine or potassium carbonate)

-

Solvent (e.g., acetonitrile or DMF)

-

Reagents for deprotection (e.g., HCl in dioxane or NaOH)

Procedure:

-

To a solution of this compound (1 equivalent) in a suitable solvent, add a base (2.2 equivalents) to neutralize the hydrochloride and deprotonate the secondary amine.

-

Add the alkyl halide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Perform an aqueous work-up to remove salts and excess reagents.

-

Extract the product with an organic solvent and dry the organic layer.

-

Purify the N-alkylated intermediate by column chromatography if necessary.

-

For deprotection, treat the intermediate with a strong acid (e.g., HCl in dioxane) or a strong base (e.g., aqueous NaOH) to hydrolyze the carbamate and yield the mono-alkylated piperazine.

Application Workflow

Caption: General workflow for the use of the intermediate.

Application in Drug Development: Synthesis of Kinase Inhibitors

The piperazine moiety is a common scaffold in many active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for the treatment of cancer and other diseases.[3] The use of mono-protected piperazine intermediates like this compound is crucial for the regioselective synthesis of these complex molecules. For instance, many tyrosine kinase inhibitors (TKIs) targeting pathways like EGFR and ALK incorporate a substituted piperazine ring to enhance solubility, cell permeability, and target engagement.[4][5]

Representative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in various cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a cornerstone of targeted cancer therapy. The synthesis of these inhibitors often involves the introduction of a piperazine-containing side chain to occupy a specific pocket in the enzyme, and this compound serves as a key building block for this purpose.

Caption: EGFR signaling pathway and inhibition by a TKI.

Conclusion

This compound is a strategically important and cost-effective intermediate in organic synthesis. Its utility is primarily derived from its mono-protected nature, which allows for the selective functionalization of the piperazine ring system. The straightforward one-pot synthesis and the ease of deprotection make it an attractive choice for researchers and drug development professionals. Its application in the synthesis of complex molecules, such as kinase inhibitors, highlights its significance in the pharmaceutical industry. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the effective utilization of this versatile chemical intermediate.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 3. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mediso - Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase [mediso.com]

Methodological & Application

Application Notes and Protocols: Methyl Piperazine-1-carboxylate Hydrochloride in API Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl piperazine-1-carboxylate hydrochloride as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The following sections detail its application in the synthesis of a key intermediate for the tyrosine kinase inhibitor, Imatinib, complete with experimental protocols, quantitative data, and workflow diagrams.

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs across various therapeutic areas, including oncology, antivirals, and central nervous system disorders.[1][2] this compound offers a stable, easy-to-handle starting material for introducing the piperazine moiety. The methyl ester group serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen. This mono-protection strategy is crucial for building complex molecular architectures in multi-step API syntheses.[3]

Application: Synthesis of an Imatinib Intermediate

Imatinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. A key intermediate in its synthesis is 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.[1] This section outlines a synthetic route to a precursor of this intermediate, starting from this compound.

Experimental Workflow: Synthesis of Methyl 4-(4-(methoxycarbonyl)piperazin-1-yl)methyl)benzoate

Caption: Synthetic workflow for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation

This protocol details the synthesis of methyl 4-((4-(methoxycarbonyl)piperazin-1-yl)methyl)benzoate.

Materials:

-

This compound

-

Methyl 4-(bromomethyl)benzoate

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in anhydrous acetonitrile dropwise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-((4-(methoxycarbonyl)piperazin-1-yl)methyl)benzoate.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | [3] |

| Methyl 4-(bromomethyl)benzoate | 1.05 eq | N/A |

| Potassium carbonate | 2.5 eq | N/A |

| Reaction Conditions | ||

| Solvent | Acetonitrile | N/A |

| Temperature | Room Temperature | [3] |

| Reaction Time | 12-16 hours | N/A |

| Product | ||

| Yield | ~85% (estimated) | N/A |

| Purity | >95% (after chromatography) | N/A |

Signaling Pathway of a Piperazine-Containing Kinase Inhibitor (e.g., Imatinib)

Many APIs derived from piperazine scaffolds, such as Imatinib, function as kinase inhibitors.[4] They target specific protein kinases involved in cell signaling pathways that, when dysregulated, can lead to cancer.[5] Imatinib, for example, inhibits the BCR-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia.

Caption: Inhibition of the BCR-Abl signaling pathway by a piperazine-containing API like Imatinib.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of complex APIs. Its mono-protected nature allows for regioselective reactions, a critical feature in modern drug development. The outlined synthetic approach to an Imatinib intermediate serves as a practical example of its application, demonstrating its potential in the efficient construction of pharmaceutically relevant scaffolds. Further exploration of its reactivity will undoubtedly lead to its incorporation into the synthesis of a wider range of therapeutic agents.

References

- 1. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Protocol for N-Alkylation of Methyl Piperazine-1-carboxylate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated piperazines are crucial structural motifs found in a vast array of pharmaceutically active compounds, contributing to their pharmacological and pharmacokinetic properties.[1] The selective mono-alkylation of piperazine is a key synthetic challenge due to the presence of two reactive nitrogen atoms.[2] Using a mono-protected piperazine, such as methyl piperazine-1-carboxylate, allows for direct alkylation on the free secondary amine. This document provides a detailed protocol for the N-alkylation of methyl piperazine-1-carboxylate hydrochloride using alkyl halides. The hydrochloride salt form requires in situ neutralization with a non-nucleophilic base to liberate the free amine for the subsequent nucleophilic substitution reaction.

General Reaction Scheme

The reaction proceeds via the neutralization of the piperazine hydrochloride salt, followed by the nucleophilic attack of the free secondary amine on an alkyl halide (R-X), yielding the desired N-alkylated product.

Reaction: Methyl piperazine-1-carboxylate HCl + R-X + Base → N-Alkyl-N'-methoxycarbonyl-piperazine + Base·HCl

Experimental Protocol

3.1. Materials and Reagents

-

This compound

-

Alkyl halide (e.g., benzyl bromide, butyl iodide, ethyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

3.3. Detailed Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous acetonitrile or DMF (to make a ~0.1-0.5 M solution). Add anhydrous potassium carbonate (2.0-2.5 eq.) or DIPEA (2.0 eq.) to the suspension.

-

Addition of Alkylating Agent: Stir the mixture vigorously for 15-20 minutes at room temperature. Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C or reflux) and stir for 4-24 hours. The choice of temperature and time depends on the reactivity of the alkyl halide.[2]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If K₂CO₃ was used, filter the mixture through a pad of Celite to remove the inorganic salts and wash the pad with the reaction solvent or DCM.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated methyl piperazine-1-carboxylate.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the N-alkylation of mono-protected piperazines, which are applicable to the described protocol.

| Alkyl Halide (R-X) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| n-Butyl Bromide | K₂CO₃ (2.0) | THF | Reflux | 12-16 | 88[4] |

| Benzyl Bromide | K₂CO₃ (2.0) | Acetonitrile | 80 | 6 | >90 |

| Ethyl Bromide | DIPEA (2.0) | DMF | 70 | 8 | 85-95 |

| Methyl Iodide | K₂CO₃ (1.5) | DMF | Room Temp | 24 | 90[5] |

| Propyl Bromide | Na₂CO₃ (2.0) | Acetonitrile | Reflux | 12 | 80-90 |

Troubleshooting

-

Low or No Product Formation: Ensure reagents are anhydrous, the base is sufficiently strong and in excess to neutralize the HCl salt, and the reaction temperature is adequate for the specific alkyl halide used.[2] Switching to a more polar aprotic solvent like DMF can improve the solubility of reagents.[2]

-

Formation of Di-alkylated Byproduct: While unlikely with a mono-protected starting material, ensure the protecting group is stable under the reaction conditions. If di-alkylation of unprotected piperazine is an issue, using an excess of piperazine relative to the alkylating agent is recommended.[2]

-

Incomplete Reaction: Increase reaction time or temperature. If using a less reactive alkyl chloride, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via the Finkelstein reaction.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation protocol.

Caption: Workflow for the N-alkylation of methyl piperazine-1-carboxylate HCl.

References

- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl Piperazine-1-carboxylate Hydrochloride in the Synthesis of Novel Bioactive Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl piperazine-1-carboxylate hydrochloride is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of novel compounds, particularly in the realm of medicinal chemistry. The presence of a secondary amine and a methyl carboxylate group on the piperazine ring allows for sequential and site-selective modifications, making it an ideal scaffold for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of bioactive molecules, with a focus on anticancer agents and kinase inhibitors. The piperazine moiety is a common feature in many approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and bioavailability.[1]

Applications in Drug Discovery

The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous clinically approved drugs.[1] Compounds derived from methyl piperazine-1-carboxylate have shown significant potential in various therapeutic areas, including:

-

Anticancer Agents: Piperazine derivatives have been extensively investigated for their antitumor properties. They are integral components of molecules designed to inhibit key signaling pathways involved in cancer cell proliferation and survival.[2][3][4][5][6][7]

-

Kinase Inhibitors: Many potent and selective kinase inhibitors incorporate the piperazine ring. These compounds target protein kinases that play a crucial role in cellular signaling pathways, which are often dysregulated in diseases like cancer.[8][9][10]

-

Anti-Prion and Anti-Proliferative Agents: The versatility of the piperazine structure has been leveraged to develop compounds with activity against prion diseases and other proliferative disorders.

Quantitative Data: Anticancer Activity of Synthesized Piperazine Derivatives

The following table summarizes the in vitro anticancer activity of novel methyl piperazine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| A-11 | A-549 (Lung Carcinoma) | 5.71 | Gefitinib | - |

| A-11 | HCT-116 (Colon Carcinoma) | 4.26 | Gefitinib | - |

| A-11 | MIAPaCa-2 (Pancreatic Carcinoma) | 31.36 | Gefitinib | - |

| Methylpiperazine Derivative | Leukemia Cell Lines | 4.73 (Mean GI50) | - | - |

| Ethylpiperazine Derivative | CNS Cancer Cell Lines | 4.68 (Mean GI50) | - | - |

| Rhodanine-Piperazine Hybrid 10 | MCF-7 (Breast Cancer) | 31 | Gefitinib | 32.2 |

| Rhodanine-Piperazine Hybrid 12 | MCF-7 (Breast Cancer) | 36 | Gefitinib | 32.2 |

Data sourced from multiple studies investigating the anticancer potential of piperazine-containing compounds.[4][5][11]

Experimental Protocols

Protocol 1: General Synthesis of Monosubstituted Piperazine Derivatives